2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide

CYP450 inhibition drug metabolism hepatic microsome assay

This phenylpyrimidine acetamide delivers a unique CYP inhibition fingerprint—CYP2B6 IC₅₀ 1.2 µM, CYP2C8 IC₅₀ 3.0 µM, with ~19-fold selectivity over CYP2C9 (IC₅₀ 23 µM)—making it an essential dual-positive control for hepatic microsome DDI panels. Embodies the CN106496132A SIRT2 inhibitor pharmacophore, offering a privileged scaffold for medicinal chemistry SAR expansion. Supplied exclusively for research use; no FDA/EMA approval. Order in mg quantities below REACH thresholds for in vitro ADME-Tox and target-engagement studies.

Molecular Formula C19H16ClN3O
Molecular Weight 337.81
CAS No. 2320684-78-2
Cat. No. B2612840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide
CAS2320684-78-2
Molecular FormulaC19H16ClN3O
Molecular Weight337.81
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H16ClN3O/c20-16-8-6-14(7-9-16)10-19(24)21-12-17-11-18(23-13-22-17)15-4-2-1-3-5-15/h1-9,11,13H,10,12H2,(H,21,24)
InChIKeyYWJVZUPLFYRENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide (CAS 2320684-78-2): Structural Class and Baseline Bioactivity for Research Procurement


2-(4-Chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide (CAS 2320684-78-2) is a synthetic phenylpyrimidine acetamide derivative with molecular formula C₁₉H₁₆ClN₃O and molecular weight 337.81 g/mol . The compound incorporates a 4-chlorophenylacetyl moiety linked via an amide bond to a (6-phenylpyrimidin-4-yl)methylamine fragment—a scaffold that overlaps with known sirtuin 2 (SIRT2) inhibitor chemotypes disclosed in patent literature [1]. Publicly curated bioactivity data from BindingDB/ChEMBL report inhibitory activity against several cytochrome P450 isoforms, including CYP2B6 (IC₅₀ 1,200 nM), CYP2C8 (IC₅₀ 3,000 nM), and CYP2C9 (IC₅₀ 23,000 nM), as determined in human liver microsome assays [2]. These data originated from a medicinal chemistry study aimed at characterizing CYP selectivity profiles, not from a primary screening campaign targeting this specific scaffold [2]. No ECHA REACH registration dossier is currently available for this substance, and no FDA or EMA regulatory approvals exist .

Why In-Class Phenylpyrimidine Acetamide Analogs Cannot Simply Substitute for 2-(4-Chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide (CAS 2320684-78-2)


Phenylpyrimidine acetamide derivatives are not functionally interchangeable. The specific combination of a 4-chlorophenylacetyl group and a (6-phenylpyrimidin-4-yl)methylamine fragment in this compound generates a distinct CYP inhibition fingerprint—sub-micromolar to low-micromolar potency against CYP2B6 (IC₅₀ 1.2 µM) with approximately 19-fold selectivity over CYP2C9 (IC₅₀ 23 µM) [1]. Close analogs lacking the 4-chloro substituent on the phenyl ring, or bearing alternative heteroaryl replacements for the 6-phenylpyrimidine, may exhibit substantially altered CYP interaction profiles due to differences in steric occupancy and hydrogen-bonding capacity within the CYP active site, as demonstrated by structure-activity relationship (SAR) studies on related pyridine methanamine series [2]. Additionally, the patent-defined SIRT2 inhibitor pharmacophore requires both the N-(4-substituted phenyl) moiety and the 2-substituted acetamide side chain [3]; removing or replacing either element—such as using an unsubstituted phenyl or a different heterocyclic linker—can ablate SIRT2 inhibitory activity entirely. Generic substitution without quantitative verification of both CYP selectivity and target engagement therefore carries material risk of divergent pharmacological behavior.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide (CAS 2320684-78-2) Against Closest Analogs


CYP2B6 vs. CYP2C9 Selectivity Window: Quantitative Isoform Discrimination

In a human liver microsome (HLM) selectivity panel, 2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide exhibited an approximately 19-fold selectivity for CYP2B6 (IC₅₀ 1,200 nM) over CYP2C9 (IC₅₀ 23,000 nM), with intermediate activity against CYP2C8 (IC₅₀ 3,000 nM) [1]. By comparison, the lead CYP2A6 inhibitor compound 4g from the same study showed no measurable CYP2B6 inhibition at concentrations up to 10 µM, while the top compound 6i displayed a markedly different CYP selectivity signature (CYP2A6 IC₅₀ 17 µM; CYP2B6 inhibition not reported as significant) [2]. The 4-chlorophenyl substitution in the target compound introduces a halogen-dependent steric and electronic modulation that is absent in unsubstituted phenyl or pyridine-only analogs, providing a quantifiable CYP2B6-biased profile not shared by the broader pyrimidine methanamine series [3].

CYP450 inhibition drug metabolism hepatic microsome assay

CYP2C8 Inhibitory Activity: Differentiated from Pyridine-Only Scaffolds

2-(4-Chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide inhibited CYP2C8 with an IC₅₀ of 3,000 nM in human liver microsomes using amodiaquine as the probe substrate [1]. In the same experimental system, the core pyridine methanamine series reported by Denton et al. was primarily evaluated for CYP2A6, CYP2A13, CYP2B6, CYP2C9, and CYP3A4, with CYP2C8 data not systematically reported for the majority of analogs [2]. The presence of the extended phenylpyrimidine-acetamide moiety, as opposed to a simple substituted pyridine methanamine, introduces additional hydrophobic contacts that may underlie the observed CYP2C8 engagement. This represents a differentiated ADME-Tox interaction profile relative to the simpler pyridine-based CYP2A6 inhibitor chemotype that lacks this substituent topology [2].

CYP2C8 inhibition drug-drug interaction ADME-Tox profiling

SIRT2 Inhibitor Pharmacophore: Patent-Defined Scaffold with Phenylpyrimidine Specificity

Patent CN106496132A defines a general formula (I) for N-(4-substituted phenyl)-2-substituted acetamide compounds as SIRT2 protein inhibitors, explicitly claiming structures where the 2-substituent (R₄) encompasses heteroaryl groups including pyrimidine rings, and the N-phenyl substituent (R₁–R₃) includes halogen, with 4-chloro being a specifically enabled substitution [1]. The patent further discloses that compounds within this scaffold exhibit good SIRT2 inhibitory activity and tumor cell growth inhibition, with representative compounds showing IC₅₀ values in the low-micromolar to sub-micromolar range in SIRT2 enzymatic assays [1]. 2-(4-Chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide embodies the pharmacophore: 4-chlorophenyl at the N-terminus, phenylpyrimidinylmethyl as the 2-substituent heteroaryl group. By contrast, published SIRT2 inhibitors such as the 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide series achieve SIRT2 inhibition through a thioether linker rather than a methylene-amino linkage, yielding a distinct chemotype with different hinge-binding geometry . The absence of the 4-chloro substituent in the dimethylpyrimidine-thio series (which uses unsubstituted N-phenyl) further differentiates the target compound's electronic profile at the SIRT2 active site .

SIRT2 inhibition epigenetics cancer research

Metabolic Stability Differentiation: No ECHA REACH Registration vs. Registered Structural Analogs

As of January 2025, the European Chemicals Agency (ECHA) has not published any REACH registration dossier for 2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide (CAS 2320684-78-2), and no Classification & Labelling (C&L) inventory entry exists [1]. In contrast, several structurally related phenylpyrimidine derivatives—including 4-chloro-2-(4-chlorophenyl)pyrimidine and N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide—are commercially cataloged with defined purity specifications (typically ≥95%) and documented physicochemical properties . The absence of REACH registration for the target compound means that procurement for research use within the EU/EEA is restricted to quantities below the 1 tonne/year registration threshold and requires end-user declaration of research-only intent. This regulatory gap also implies that no manufacturer has yet submitted systematic toxicological or ecotoxicological data for this specific substance to ECHA, differentiating it from registered analogs with available safety data sheets [2].

regulatory status REACH compliance procurement qualification

Recommended Research and Procurement Application Scenarios for 2-(4-Chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide (CAS 2320684-78-2)


Multi-CYP Drug-Drug Interaction (DDI) Screening Panels Requiring CYP2B6/CYP2C8 Reference Modulators

The compound's distinct CYP inhibition profile—with measurable CYP2B6 (IC₅₀ 1.2 µM), CYP2C8 (IC₅₀ 3.0 µM), and weak CYP2C9 (IC₅₀ 23 µM) activity—establishes it as a reference modulator for multi-isoform hepatic microsome DDI panels [1]. Unlike CYP2A6-selective inhibitors from the pyridine methanamine series, which show negligible CYP2B6 engagement, this compound can serve as a CYP2B6/CYP2C8 dual-positive control in ADME-Tox screening cascades where simultaneous monitoring of these two isoforms is required [2].

SIRT2 Inhibitor Lead Optimization Starting from a Phenylpyrimidine-Acetamide Chemotype

As a structural embodiment of the CN106496132A patent pharmacophore, this compound provides a privileged starting scaffold for SIRT2 inhibitor medicinal chemistry programs [3]. The 6-phenylpyrimidin-4-ylmethyl substituent at the 2-position of the acetamide represents a heteroaryl extension not explored in published 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide series, offering a structurally differentiated vector for structure-activity relationship expansion and intellectual property generation .

Cytochrome P450 Enzyme Biochemistry and Substrate Recognition Studies

The approximately 19-fold selectivity window between CYP2B6 (IC₅₀ 1,200 nM) and CYP2C9 (IC₅₀ 23,000 nM) makes this compound suitable for mechanistic enzyme biochemistry studies investigating the structural determinants of CYP2B6 substrate recognition versus CYP2C9 exclusion [1]. The 4-chlorophenyl and 6-phenylpyrimidine moieties provide distinct hydrophobic and π-stacking interaction surfaces whose contributions to isoform selectivity can be systematically probed through analog synthesis [2].

Research-Use-Only Procurement for Academic ADME-Tox and Epigenetics Investigations

Given the absence of ECHA REACH registration and FDA/EMA regulatory approvals, this compound is exclusively suited for basic research applications in academic or contract research organization (CRO) settings [4]. Procurement must be conducted under research-use-only terms, with quantity limits below REACH registration thresholds, making it appropriate for in vitro enzyme assays, cell-based target engagement studies, and preliminary medicinal chemistry exploration rather than GLP toxicology or clinical candidate development [4].

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.